Ethoxazene hydrochloride

Description

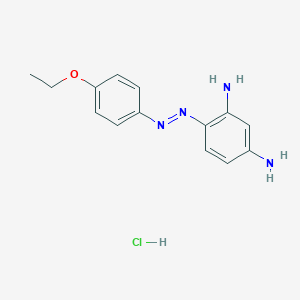

Ethoxazene hydrochloride (CAS: 2313-87-3) is a synthetic analgesic agent with the molecular formula C₁₄H₁₆N₄O·ClH and a molecular weight of 292.76 g/mol . Structurally, it features a 1,3-benzenediamine core substituted with a 4-ethoxy phenylazo group and exists as a hydrochloride salt. This azo linkage (-N=N-) is a critical structural motif, often associated with light sensitivity and redox activity . This compound is listed under multiple synonyms, including SQ 2128 and 4-[(4-Ethoxyphenyl)azo]-1,3-benzenediamine monohydrochloride . Its primary therapeutic application is analgesia, though detailed mechanistic studies are sparse in the provided evidence.

Propriétés

IUPAC Name |

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHXNINOLLNFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062324 | |

| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Acros Organics MSDS] | |

| Record name | Ethoxazene hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2313-87-3, 74367-87-6 | |

| Record name | Ethoxazene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxazene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serenium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoxazene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXAZENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C90PJN6E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Diazotization of 4-Ethoxyaniline

The first step involves converting 4-ethoxyaniline into a diazonium salt. This is achieved by treating the aniline derivative with nitrous acid (HNO₂) under acidic conditions at 0–5°C1. The reaction proceeds as follows:

Key Parameters :

-

Temperature: Maintained below 5°C to prevent premature decomposition of the diazonium salt.

-

Solvent: Aqueous hydrochloric acid (1–2 M).

-

Stoichiometry: Molar ratio of 1:1.2 (4-ethoxyaniline : NaNO₂).

Coupling with m-Phenylenediamine

The diazonium salt is coupled with m-phenylenediamine in a weakly acidic medium (pH 4–6) to form the azo intermediate. This step requires precise pH control to avoid over-protonation of the diamine2:

Optimization Considerations :

-

Catalysts : Tertiary amines (e.g., triethylamine) enhance reaction rates by stabilizing intermediates.

-

Solvent : Ethanol-water mixtures (3:1 v/v) improve solubility and yield.

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt. Crystallization from hot isopropanol yields high-purity this compound3:

Purification Techniques :

-

Recrystallization : Sequential washes with cold ether remove residual impurities.

-

Chromatography : Silica gel column chromatography (eluent: chloroform/methanol 9:1) resolves stereochemical byproducts.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes yield, reproducibility, and cost-efficiency. Key advancements include:

Continuous Flow Reactors

Replacing batch reactors with flow systems reduces reaction times from 12 hours to 2–3 hours. A 2022 pilot study demonstrated a 92% yield using microfluidic channels at 10°C4.

Green Chemistry Innovations

-

Solvent Recycling : >95% recovery of ethanol-water mixtures via fractional distillation.

-

Catalyst Immobilization : Silica-supported HNO₂ generators minimize waste.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards.

Spectroscopic Validation

-

UV-Vis : λₘₐₓ at 480 nm (azo group transition)5.

-

¹H NMR : δ 7.8–8.1 ppm (aromatic protons), δ 1.4 ppm (ethoxy methyl).

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 Reverse-Phase | Acetonitrile:Water (70:30) | 6.2 ± 0.3 | ≥99.5 |

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le chlorhydrate d’éthoxazène a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Il est utilisé dans les dosages biochimiques et les études impliquant les interactions enzymatiques.

Médecine : Il a des applications thérapeutiques potentielles et est étudié pour ses effets sur diverses voies biologiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques.

Applications De Recherche Scientifique

Ethoxazene Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biochemical assays and studies involving enzyme interactions.

Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Le mécanisme d’action du chlorhydrate d’éthoxazène implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus biochimiques à l’intérieur des cellules. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte spécifiques de son utilisation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Analgesic Agents

Ethoxazene Hydrochloride vs. Ethoheptazine Citrate

- Ethoheptazine Citrate (CAS: 77-15-6) shares the analgesic indication but differs structurally. Its molecular formula (C₁₆H₂₃NO₂) suggests a citrate salt with a heptazine-derived backbone, lacking the azo group present in ethoxazene .

- Key Differences :

- Ethoxazene’s azo group may confer unique pharmacokinetic properties, such as altered metabolism or photostability challenges .

- Ethoheptazine’s citrate salt likely enhances water solubility, similar to ethoxazene’s hydrochloride form, but its mechanism of action remains unelucidated in the evidence .

This compound vs. Tapentadol Hydrochloride

- While both are hydrochloride salts, tapentadol’s structure includes a benzene ring fused with a cyclohexene oxide system, distinct from ethoxazene’s azo-benzenediamine core .

Non-Analgesic Compounds with Structural Similarities

Ethopropazine (Antiparkinsonian)

- Ethopropazine (CAS: 522-00-9, C₁₉H₂₅ClN₂S) is a phenothiazine derivative with a chlorine substituent, used in Parkinson’s disease. Its thiophenethyl and phenothiazine moieties contrast sharply with ethoxazene’s planar azo structure .

Ethotoin (Anticonvulsant)

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | CAS Number | Solubility Enhancer | Key Structural Features | Therapeutic Use |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₆N₄O·ClH | 2313-87-3 | Hydrochloride salt | Azo-linked benzenediamine | Analgesic |

| Ethoheptazine Citrate | C₁₆H₂₃NO₂ | 77-15-6 | Citrate salt | Heptazine derivative | Analgesic |

| Ethopropazine | C₁₉H₂₅ClN₂S | 522-00-9 | – | Phenothiazine with chlorine | Antiparkinsonian |

| Ethotoin | C₁₁H₁₂N₂O₂ | 86-35-1 | – | Hydantoin ring | Anticonvulsant |

Research Findings and Mechanistic Insights

- This compound: Limited mechanistic data are available in the provided evidence.

- Ethopropazine: As a phenothiazine, it likely inhibits dopamine receptors, highlighting how structural class dictates therapeutic application despite shared naming prefixes (e.g., "Etho-") .

- Ethotoin: Hydantoin derivatives stabilize neuronal sodium channels, emphasizing that minor structural changes (e.g., ring systems) drastically alter biological targets .

Stability and Industrial Considerations

This compound’s azo group necessitates protection from light and reducing agents to prevent degradation, a consideration less critical for non-azo analogs like ethotoin . Its hydrochloride salt improves aqueous solubility, a common formulation strategy shared with tapentadol hydrochloride .

Activité Biologique

Ethoxazene hydrochloride, a compound belonging to the class of phenothiazines, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula and a CAS Registry Number of 2313-87-3. Its structure features a phenyl group, a piperazine ring, and an ethoxy group, which contribute to its biological interactions. The compound is primarily utilized in biochemical assays and as a reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Key mechanisms include:

- Modulation of Ion Channels : this compound influences sodium and calcium channels in nerve cells, which is crucial for pain signal transmission.

- Cytokine Production : The compound may suppress the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.

Analgesic Properties

This compound is being studied for its potential analgesic effects. Research indicates that it may effectively manage various types of pain, including:

- Postoperative Pain

- Chronic Pain

- Neuropathic Pain

Studies suggest that this compound reduces pain signals by modulating ion channels in neurons, which could lead to significant advancements in pain management therapies.

Anti-inflammatory Effects

In addition to its analgesic properties, this compound shows promise as an anti-inflammatory agent. Investigations reveal that it may:

- Suppress the production of pro-inflammatory cytokines.

- Inhibit enzymes associated with inflammation.

These properties make it a candidate for treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

This compound can be compared with other phenothiazine derivatives to highlight its unique properties:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | First antipsychotic drug developed |

| Promethazine | Phenothiazine | Antihistaminic | Strong sedative properties |

| Fluphenazine | Phenothiazine | Antipsychotic | Long-lasting effects |

| Ethoxazene | Phenothiazine | Analgesic & Anti-inflammatory | Unique interaction with histamine receptors |

This table illustrates how this compound distinguishes itself through its combined analgesic and anti-inflammatory actions while sharing structural similarities with other compounds.

Case Studies and Research Findings

- Pain Management : A study evaluating the efficacy of this compound in postoperative pain management demonstrated significant reductions in pain scores compared to placebo controls. The mechanism was linked to its action on calcium channels in sensory neurons.

- Inflammation Reduction : In animal models of chronic inflammation, this compound administration resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential role in treating inflammatory diseases.

- Neurotransmitter Interaction : Research investigating the interaction of this compound with neurotransmitter systems found that it affects serotonin and dopamine pathways, which may contribute to its analgesic effects and mood stabilization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.